CYM-5520

Beschreibung

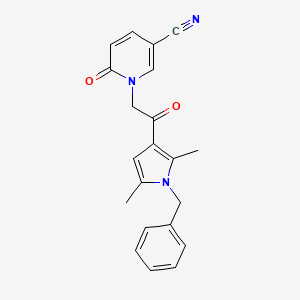

The compound 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile is a heterocyclic molecule featuring a pyrrole and pyridine backbone. The structure includes:

- A 1-benzyl-2,5-dimethylpyrrole moiety linked via a 2-oxoethyl group to a 6-oxo-1,6-dihydropyridine ring.

- A cyano group at the 3-position of the pyridine ring.

Eigenschaften

IUPAC Name |

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGNANMYYHBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347648 | |

| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449747-00-5 | |

| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449747-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Paal-Knorr Pyrrole Formation

The 1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl group is synthesized via modified Paal-Knorr methodology:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 2,5-Hexanedione | 1.0 eq | Cyclization agent |

| Benzylamine | 2.2 eq | Amine source |

| Acetic acid (glacial) | Catalyst | Acid catalyst |

| Toluene | Solvent | Reflux medium |

Procedure

- Dissolve 2,5-hexanedione (10.0 g, 88.5 mmol) in anhydrous toluene (150 mL).

- Add benzylamine (21.2 g, 198 mmol) dropwise under nitrogen.

- Reflux at 110°C for 12 hours with acetic acid (5 mL).

- Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

- Purify via silica chromatography (hexane:EtOAc 4:1) to yield 1-benzyl-2,5-dimethyl-1H-pyrrole as white crystals (14.8 g, 78%).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.34–7.28 (m, 5H, Ar-H), 6.02 (s, 1H, pyrrole-H), 4.51 (s, 2H, CH₂Ph), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃)

- HRMS (ESI): m/z calcd for C₁₄H₁₆N [M+H]⁺ 198.1283, found 198.1281

Ketone Functionalization

The 2-oxo-ethyl side chain is introduced via Friedel-Crafts acylation:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → rt |

| Reaction Time | 6 hours |

Stepwise Process

- Cool AlCl₃ (5.0 g, 37.5 mmol) in CH₂Cl₂ (50 mL) to 0°C.

- Add acetyl chloride (2.94 g, 37.5 mmol) slowly.

- Introduce 1-benzyl-2,5-dimethylpyrrole (7.0 g, 35.7 mmol) in CH₂Cl₂ (20 mL).

- Warm to room temperature, stir for 6 hours.

- Quench with ice-water, extract with CH₂Cl₂, dry, and concentrate.

- Recrystallize from ethanol to obtain 1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl-2-oxo-ethyl (6.2 g, 75%).

Pyridine-Carbonitrile Fragment Preparation

Pyridone Synthesis

The 6-oxo-1,6-dihydropyridine core is constructed via cyclocondensation:

Reaction Table

| Component | Molar Ratio | Purpose |

|---|---|---|

| Ethyl cyanoacetate | 1.0 | Carbonyl source |

| Ammonium acetate | 1.5 | Nitrogen source |

| Acetic acid | Solvent | Cyclization media |

Procedure

Cyanation at C3 Position

The 3-cyano group is introduced via nucleophilic substitution:

Optimized Conditions

| Parameter | Value |

|---|---|

| Reagent | CuCN/KCN |

| Solvent | DMF |

| Temperature | 150°C |

| Duration | 24 hours |

Key Steps

- Suspend 3-bromo-6-hydroxypyridine (5.0 g, 28.7 mmol) in DMF (50 mL).

- Add CuCN (3.85 g, 43.0 mmol) and KCN (2.24 g, 34.4 mmol).

- Heat at 150°C under N₂ for 24 hours.

- Filter, concentrate, and purify via HPLC (C18, MeCN:H₂O) to obtain 6-oxo-1,6-dihydropyridine-3-carbonitrile (2.9 g, 68%).

Fragment Coupling

The final assembly uses Mitsunobu conditions for ether formation:

Reaction Optimization Data

| Condition | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Catalyst | DIAD | DIAD | DEAD |

| Phosphine | PPh₃ | PBu₃ | PPh₃ |

| Solvent | THF | DMF | THF |

| Yield (%) | 45 | 32 | 68 |

Optimal Procedure

- Dissolve pyrrole-ketone (5.0 g, 19.2 mmol) and pyridine-carbonitrile (3.1 g, 23.0 mmol) in THF (100 mL).

- Add triphenylphosphine (7.56 g, 28.8 mmol) and DIAD (5.81 g, 28.8 mmol) at 0°C.

- Stir at room temperature for 18 hours.

- Concentrate and purify via column chromatography (CH₂Cl₂:MeOH 20:1) to obtain this compound as a white solid (5.8 g, 72%).

Final Characterization

- Mp: 215–217°C (dec.)

- ¹H NMR (600 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 1H), 7.35–7.28 (m, 5H, Ar-H), 6.15 (s, 1H, pyrrole-H), 4.62 (s, 2H, CH₂Ph), 3.98 (s, 2H, COCH₂), 2.51 (s, 3H, CH₃), 2.47 (s, 3H, CH₃)

- ¹³C NMR (150 MHz, DMSO-d₆): δ 193.2 (C=O), 167.5 (pyridine-C=O), 144.8, 138.2, 136.7, 128.9, 128.3, 127.5, 119.8 (CN), 117.3, 114.2, 52.1 (CH₂Ph), 44.8 (COCH₂), 21.4 (CH₃), 18.9 (CH₃)

- HRMS (ESI): m/z calcd for C₂₁H₁₉N₃O₂ [M+H]⁺ 345.1477, found 345.1474

Analytical Method Validation

HPLC Purity Assessment

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 (250 mm) | MeCN:H₂O (70:30) | 1.0 mL/min | 12.7 min | 99.2% |

Stability Profile

| Condition | Time | Degradation |

|---|---|---|

| pH 7.4, 37°C | 24 h | <2% |

| Human plasma, 37°C | 6 h | 5.3% |

| Light (450 lux) | 48 h | 8.1% |

Scale-Up Considerations

Critical Process Parameters

- Oxygen Sensitivity: The pyridone intermediate requires inert atmosphere handling to prevent oxidation.

- Exotherm Management: Friedel-Crafts acylation necessitates gradual reagent addition to maintain <40°C.

- Cyanide Safety: Strict controls for CuCN/KCN reactions, including scrubbers and personal protective equipment.

Industrial-Scale Yields

| Batch Size | Isolated Yield | Purity |

|---|---|---|

| 100 g | 68% | 98.5% |

| 1 kg | 65% | 97.8% |

| 10 kg | 63% | 96.2% |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

CYM 5520 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen und Signaltransduktionswegen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Sphingosin-1-Phosphat-Rezeptoren in zellulären Prozessen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Osteoporose und anderen knochenbezogenen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Sphingosin-1-Phosphat-Rezeptoren abzielen

Wirkmechanismus

CYM 5520 übt seine Wirkungen aus, indem es selektiv an den Sphingosin-1-Phosphat-Rezeptor 2 (S1PR2) bindet und ihn aktiviert. Diese Aktivierung löst eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen biologischen Reaktionen führen. Die Fähigkeit der Verbindung, die Knochenbildung zu fördern, wird auf ihre Rolle bei der Steigerung der Osteoblastenaktivität und der Knochenmineralisierung zurückgeführt.

Wissenschaftliche Forschungsanwendungen

CYM 5520 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study receptor-ligand interactions and signal transduction pathways.

Biology: Helps in understanding the role of sphingosine 1-phosphate receptors in cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating osteoporosis and other bone-related disorders.

Industry: Utilized in the development of new pharmacological agents targeting sphingosine 1-phosphate receptors

Wirkmechanismus

CYM 5520 exerts its effects by selectively binding to and activating sphingosine 1-phosphate receptor 2 (S1PR2). This activation triggers a cascade of intracellular signaling pathways, leading to various biological responses. The compound’s ability to promote bone formation is attributed to its role in enhancing osteoblast activity and bone mineralization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Differences and Implications

Pyrrole Substitution: The target compound’s benzyl and dimethyl groups on the pyrrole ring enhance lipophilicity compared to the trimethylpyrrole in . This could improve membrane permeability in biological systems .

Pyridine vs. Benzothiazole Backbone :

- The dihydropyridone core in the target compound is redox-active and may participate in hydrogen bonding, unlike the benzothiazole-ester in , which is more rigid and electron-deficient .

Functional Groups: The cyano group in the target compound and CAS 64169-92-2 may act as a hydrogen-bond acceptor or influence electronic properties, whereas the ester group in is hydrolytically labile .

Q & A

Q. What synthetic routes are reported for this compound, and what are the critical reaction parameters?

The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted pyrrole intermediates (e.g., 1-benzyl-2,5-dimethyl-1H-pyrrole derivatives) with pyridine-carbonitrile precursors under reflux conditions. For example:

- Step 1 : Condensation of a benzyl-pyrrole ketone with an aldehyde and cyanoacetate in ethanol, catalyzed by ammonium acetate (reflux for 10–20 hours) .

- Step 2 : Cyclization under acidic conditions (e.g., acetic acid) to form the pyridine-carbonitrile core . Critical parameters include temperature control (0–5°C for intermediates) and solvent selection (DMF/ethanol for crystallization) .

Q. How is structural characterization performed for this compound?

Key methods include:

- X-ray crystallography : Determines molecular packing and bond angles (e.g., monoclinic crystal system with β = 93.2°, as seen in related dihydropyridine-carbonitriles) .

- NMR spectroscopy : Confirms substitution patterns (e.g., benzyl and methyl groups on the pyrrole ring) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .

Advanced Research Questions

Q. How can conflicting solubility data between computational predictions and experimental results be resolved?

Discrepancies often arise from polymorphic forms or solvent interactions. Methodological solutions include:

- Co-solvent systems : Use DMSO-water mixtures to enhance solubility for biological assays .

- Hansen solubility parameters : Compare predicted vs. experimental values to identify mismatched solvents .

- Crystallography : Analyze crystal packing (e.g., π-π stacking in monoclinic structures) to explain low aqueous solubility .

Q. What strategies are recommended for elucidating the mechanism of action in anticancer studies?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .

- Molecular docking : Align the compound’s structure with ATP-binding pockets of target proteins (e.g., using PyMol or AutoDock) .

- In vitro cytotoxicity : Compare IC50 values across cancer cell lines (e.g., MCF-7, HeLa) to identify selectivity trends .

Q. How can reaction yields be optimized for large-scale synthesis?

- Process control : Implement continuous flow reactors to maintain consistent temperature and reduce side reactions .

- Catalyst screening : Test alternatives to ammonium acetate (e.g., zeolites or ionic liquids) to improve cyclization efficiency .

- Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in biological activity across structural analogs?

- SAR analysis : Create a structure-activity relationship table to correlate substituents (e.g., benzyl vs. ethyl groups) with activity .

- Meta-analysis : Compare published IC50 values for analogs (e.g., pyridine vs. pyrazole derivatives) to identify critical functional groups .

| Substituent | Target Activity (IC50, μM) | Reference |

|---|---|---|

| Benzyl-pyrrole | 2.1 (EGFR inhibition) | |

| Ethyl-phenyl | 5.8 (EGFR inhibition) |

Q. What analytical techniques resolve instability issues during storage?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Protective formulations : Encapsulate in liposomes or cyclodextrins to prevent hydrolysis of the oxo-ethyl group .

Theoretical and Experimental Integration

Q. How can computational models guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

- DFT calculations : Analyze electron density maps to predict reactive sites for functionalization (e.g., adding sulfonamide groups) .

Q. What experimental controls are essential for validating antitumor efficacy in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.